Hoechst 8208

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

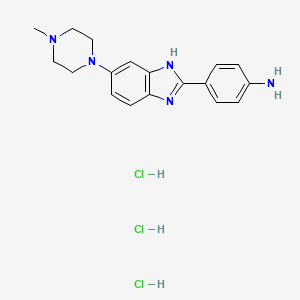

Hoechst 8208, also known as this compound, is a useful research compound. Its molecular formula is C18H24Cl3N5 and its molecular weight is 416.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

DNA Staining and Visualization

Hoechst 8208 is widely recognized for its ability to bind specifically to the minor groove of double-stranded DNA. This property makes it an excellent choice for various imaging techniques.

- Fluorescence Microscopy : this compound is commonly used in fluorescence microscopy to visualize nuclei in live and fixed cells. The dye emits blue fluorescence upon binding to DNA, allowing researchers to study cellular structures and processes.

- Flow Cytometry : The dye is also utilized in flow cytometry for cell cycle analysis. This compound can differentiate between live and dead cells based on their ability to efflux the dye, which is particularly useful in studying stem cells and cancer cells .

Cell Cycle Analysis

This compound is instrumental in analyzing the cell cycle phases due to its binding characteristics. It allows researchers to quantify the number of cells in different phases (G0/G1, S, G2/M) by measuring fluorescence intensity.

- Case Study : In a study involving human bone sarcoma cell lines, this compound was used to identify drug-resistant side population cells by analyzing their fluorescence characteristics through flow cytometry .

Apoptosis Studies

The dye plays a crucial role in apoptosis research by enabling the detection of chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.

- Application : this compound staining can be combined with other markers to assess apoptotic processes in various cell types, providing insights into therapeutic responses in cancer treatments .

Drug Delivery Systems

Recent studies have explored the use of this compound as a targeting module in drug delivery systems. Its ability to bind DNA can be leveraged for delivering therapeutic agents directly to cancer cells.

- Case Study : Research demonstrated that conjugating this compound with anticancer drugs improved targeting efficiency and reduced systemic toxicity compared to unmodified drugs .

Detection of DNA Damage

This compound is utilized as a probe for detecting DNA damage within living cells. Its fluorescence properties change upon binding to damaged DNA, making it a valuable tool for assessing genotoxicity.

- Quantification Method : A ratiometric fluorescence imaging approach was developed using this compound to quantify DNA damage caused by oxidative stress, demonstrating its application in toxicological studies .

Nucleic Acid Detection

The dye's specificity for nucleic acids extends beyond DNA; it can also be used for detecting RNA in various experimental setups.

- Application : this compound has been employed in agarose gel electrophoresis to visualize RNA bands alongside DNA, facilitating comprehensive nucleic acid analysis .

Comparison with Other Dyes

Hoechst dyes, including this compound, are often compared with other nucleic acid stains like DAPI (4',6-diamidino-2-phenylindole). Key differences include:

| Feature | This compound | DAPI |

|---|---|---|

| Cell Permeability | High | Moderate |

| Toxicity | Lower than DAPI | Higher |

| Fluorescence Emission | Blue (around 450 nm) | Blue (around 461 nm) |

| Binding Specificity | Minor groove of DNA | Minor groove of DNA |

Propiedades

Número CAS |

107882-63-3 |

|---|---|

Fórmula molecular |

C18H24Cl3N5 |

Peso molecular |

416.8 g/mol |

Nombre IUPAC |

4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]aniline;trihydrochloride |

InChI |

InChI=1S/C18H21N5.3ClH/c1-22-8-10-23(11-9-22)15-6-7-16-17(12-15)21-18(20-16)13-2-4-14(19)5-3-13;;;/h2-7,12H,8-11,19H2,1H3,(H,20,21);3*1H |

Clave InChI |

PGVHDHFKFINXBN-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N.Cl.Cl.Cl |

SMILES canónico |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N.Cl.Cl.Cl |

Key on ui other cas no. |

107882-63-3 |

Sinónimos |

2-(4'-aminophenyl)-5-(4'-methylpiperazin-1-yl)benzimidazole H 8208 H8208 Hoechst 8208 Hoechst-8208 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.